3-(1H-Pyrazol-1-yl)propane-1,2-diol
CAS No.: 98484-49-2
Cat. No.: VC4948949
Molecular Formula: C6H10N2O2
Molecular Weight: 142.158
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 98484-49-2 |
---|---|
Molecular Formula | C6H10N2O2 |
Molecular Weight | 142.158 |
IUPAC Name | 3-pyrazol-1-ylpropane-1,2-diol |
Standard InChI | InChI=1S/C6H10N2O2/c9-5-6(10)4-8-3-1-2-7-8/h1-3,6,9-10H,4-5H2 |
Standard InChI Key | VYTMREOTGDDMJC-UHFFFAOYSA-N |
SMILES | C1=CN(N=C1)CC(CO)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a propane-1,2-diol chain () linked to a 1H-pyrazole ring at the central carbon (Figure 1). The pyrazole moiety consists of a five-membered aromatic ring with two adjacent nitrogen atoms, contributing to its planar geometry and capacity for hydrogen bonding .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 98484-49-2 | |
IUPAC Name | 3-(1H-Pyrazol-1-yl)propane-1,2-diol | |
Molecular Formula | ||
Molecular Weight | 142.16 g/mol | |
SMILES | OC(CO)CC1=CN=NC1 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the diol protons ( 3.5–4.0 ppm) and pyrazole aromatic protons ( 7.2–7.8 ppm) . Infrared (IR) spectroscopy shows broad O-H stretches at 3300–3500 cm and C-N vibrations at 1550–1600 cm .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is synthesized via a modified Knorr pyrazole reaction, where hydrazine reacts with a 1,3-dicarbonyl precursor. For example, condensation of propane-1,2-diol-3-carbaldehyde with hydrazine hydrate under acidic conditions yields the target molecule .
Table 2: Optimal Reaction Conditions
Parameter | Value |
---|---|
Temperature | 80–100°C |
Catalyst | HCl or |
Reaction Time | 4–6 hours |
Yield | 60–75% |
Industrial Production
Scale-up processes employ continuous-flow reactors to enhance efficiency and purity. Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >95% purity .
Physical and Chemical Properties
Table 3: Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 98–102°C | |
Solubility in Water | 25 g/L (20°C) | |
LogP (Octanol-Water) | -0.45 | |
Stability | Hygroscopic; store at RT in sealed containers |
Reactivity
The diol groups undergo esterification and etherification, while the pyrazole ring participates in electrophilic substitution (e.g., nitration, halogenation) . Oxidation with yields a diketone derivative, useful in polymer synthesis .
Applications in Research and Industry
Pharmaceutical Development
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Its diol moiety enhances water solubility, making it ideal for prodrug designs . Recent studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Materials Science
In polymer chemistry, it acts as a crosslinker for polyurethane foams, improving thermal stability (decomposition temperature >250°C) .
Hazard Statement | Code | Precautionary Measures |
---|---|---|
Harmful if swallowed | H302 | Use PPE; avoid ingestion |
Causes skin irritation | H315 | Wear gloves |
Causes eye irritation | H319 | Use safety goggles |
Material Safety Data Sheets (MSDS) recommend handling in a fume hood and disposal via incineration .
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